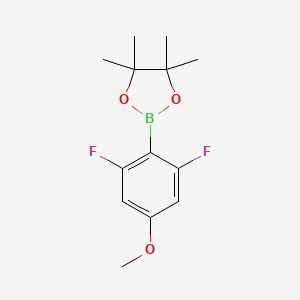

2-(2,6-Difluoro-4-metoxifenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano

Descripción general

Descripción

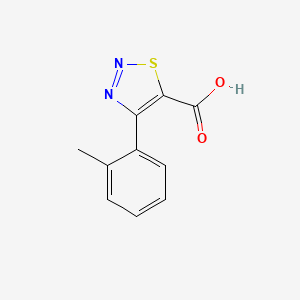

2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H17BF2O3 and its molecular weight is 270.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal: Diseño y Síntesis de Fármacos

Los ácidos borónicos y sus derivados son fundamentales en el diseño y síntesis de productos farmacéuticos. A menudo se utilizan como intermediarios clave en la síntesis de una amplia gama de agentes terapéuticos. Por ejemplo, desempeñan un papel crucial en el desarrollo de inhibidores del proteasoma, que son fármacos utilizados en la terapia del cáncer . Los grupos difluoro y metoxi en el compuesto pueden aumentar potencialmente la lipofilia y la estabilidad metabólica de los fármacos resultantes, convirtiéndolo en una parte valiosa en la química medicinal.

Ciencia de Materiales: Desarrollo de Polímeros y Resinas

En la ciencia de los materiales, los derivados del ácido borónico se utilizan para modificar las propiedades superficiales de los polímeros y las resinas. Pueden introducir funcionalidades que permiten modificaciones químicas adicionales o crear interacciones específicas con otras sustancias. Las características estructurales de este compuesto podrían explotarse para desarrollar materiales con una estabilidad térmica mejorada o propiedades electrónicas únicas .

Ciencia Ambiental: Desarrollo de Sensores

La parte del ácido borónico es conocida por su capacidad de formar enlaces covalentes reversibles con dioles y otros polioles, una propiedad que se utiliza en el desarrollo de sensores químicos. Estos sensores pueden detectar azúcares u otras sustancias biológicas en el medio ambiente. Los átomos de flúor presentes en este compuesto podrían mejorar la afinidad de unión y la selectividad de estos sensores .

Química Analítica: Cromatografía y Detección

En química analítica, los ácidos borónicos se utilizan en cromatografía para la separación de mezclas complejas. Pueden actuar como etiquetas de afinidad para moléculas con grupos cis-diol, como los nucleósidos, lo que los hace útiles en la purificación de muestras biológicas. El compuesto en cuestión podría utilizarse para desarrollar nuevos métodos cromatográficos o reactivos de detección .

Síntesis Orgánica: Reacciones de Acoplamiento Cruzado

Es probable que este compuesto participe en reacciones de acoplamiento cruzado, como el acoplamiento de Suzuki-Miyaura, que es una herramienta poderosa para crear enlaces carbono-carbono. Esta reacción se utiliza ampliamente en la síntesis de moléculas orgánicas complejas, incluidos productos naturales, productos farmacéuticos y polímeros. Los grupos atractores de electrones en el compuesto pueden influir en la reactividad y la selectividad del proceso de acoplamiento .

Bioconjugación: Etiquetado y Seguimiento

Los ácidos borónicos se pueden utilizar para la bioconjugación, que es el proceso de unir biomoléculas a otras moléculas, superficies o sondas. Este compuesto podría utilizarse para etiquetar proteínas o carbohidratos con etiquetas fluorescentes u otros marcadores para el seguimiento y el análisis en sistemas biológicos .

Propiedades

IUPAC Name |

2-(2,6-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)11-9(15)6-8(17-5)7-10(11)16/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXICLURBOWTZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101149874 | |

| Record name | 2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111096-19-5 | |

| Record name | 2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111096-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466559.png)

![N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466560.png)

![1-[(2-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466561.png)

![3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466564.png)

![1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466566.png)

![1-[(Propan-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466568.png)

![1-[(Ethylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466571.png)

![1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466575.png)

![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466576.png)